Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is an acylated anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. [, , , , , , ] It is a naturally occurring compound found in various plant sources, including:
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is a specific type of anthocyanin, a class of compounds known for their vibrant colors and potential health benefits. These compounds are widely distributed in various fruits and vegetables, contributing not only to their pigmentation but also to their antioxidant, anti-inflammatory, and anti-cancer properties. This particular anthocyanin is derived from cyanidin, which serves as its functional parent compound. The presence of malonyl and glucoside groups enhances its stability and solubility in biological systems, making it an important subject of study in both nutritional science and pharmacology .
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is primarily found in colored grains, such as blue and purple wheat, as well as in various fruits like berries. The synthesis of this compound is influenced by environmental factors, including nitrogen levels in soil, which can affect anthocyanin biosynthesis significantly .
This compound falls under the category of flavonoids, specifically anthocyanins. Anthocyanins are characterized by their glycosylated structure, which contributes to their color and biological activity. Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is classified as a malonylated anthocyanin due to the presence of a malonyl group attached to the glucoside moiety.
The synthesis of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can be achieved through various biochemical pathways in plants. The primary method involves the enzymatic conversion of cyanidin into its malonylated form via malonyl-CoA and glucosyltransferases. This process typically occurs in the vacuoles of plant cells where anthocyanins are stored.
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has a complex molecular structure characterized by its glycosidic linkage and malonyl substitution. The chemical formula for this compound is C₁₅H₁₅O₇.
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can undergo several chemical reactions:
The stability of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) under varying pH levels suggests that it can maintain its structure in slightly acidic environments typical of many fruits and vegetables.
The mechanism through which Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside exerts its biological effects involves several pathways:
Research indicates that Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can significantly reduce markers of inflammation in vitro and in vivo studies .
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has several applications:
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